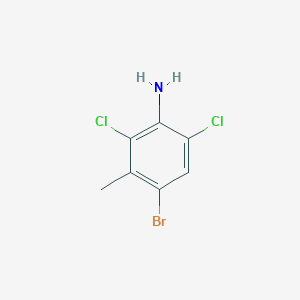

4-Bromo-2,6-dichloro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,6-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGPUJTODAJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567179 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62406-68-2 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline (CAS: 62406-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloro-3-methylaniline, a halogenated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, spectral data, and potential applications, particularly as a versatile intermediate in the development of novel therapeutic agents and agrochemicals.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62406-68-2 | [1][2][3] |

| Molecular Formula | C₇H₆BrCl₂N | [1][2][3] |

| Molecular Weight | 254.94 g/mol | [1][2][3] |

| Melting Point | 67-69 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [5] |

| Appearance | White solid | [5] |

Note: Some properties may be based on data for structurally similar compounds and should be confirmed experimentally.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (CCl₄) | δ 7.33 (s, 1H), 4.40 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) | [5] |

| ¹³C NMR | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [6][7] |

| Mass Spectrometry | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline shows a top peak at m/z 241. | [7] |

| Infrared (IR) | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [7][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often involving the protection of the amine group, followed by halogenation and deprotection. A key synthetic route involves the hydrolysis of an acetamide precursor.

Synthesis via Hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide

A detailed experimental protocol for the synthesis of this compound is provided in patent literature.[5] The process involves the hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide.

Experimental Protocol:

-

Reaction Setup: A solution of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in 50 mL of ethanol, 25 mL of water, and 25 mL of 50% aqueous sodium hydroxide is prepared in a suitable reaction vessel.

-

Hydrolysis: The reaction mixture is refluxed until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then extracted with diethyl ether.

-

Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure to yield the crude product as a white solid.

-

Final Purification: The crude product is further purified by column chromatography on silica gel using pentane as the eluent, followed by recrystallization from heptane to afford pure this compound.[5]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide range of biologically active molecules.[9] Their structural motifs are present in numerous approved drugs, particularly in the area of oncology.[10]

Role as a Kinase Inhibitor Scaffold

The substituted aniline core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[11][12][13][14][15] These compounds often act by competing with ATP for binding to the kinase active site. The diverse substitution pattern of this compound allows for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The halogen atoms can be exploited for further chemical modifications, such as through palladium-catalyzed cross-coupling reactions.[16]

Utility in Suzuki-Miyaura Coupling Reactions

The bromine atom on the aniline ring is particularly amenable to Suzuki-Miyaura coupling reactions, a powerful tool for forming carbon-carbon bonds.[17][18][19] This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material.

Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dichloroaniline indicate that this class of compounds should be handled with care.[20][21]

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Table 3: GHS Hazard Classifications for a Structurally Similar Compound (4-Bromo-2,6-dichloroaniline)

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [11] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [11] |

Note: These classifications are for a related compound and should be used as a guide. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its polysubstituted aromatic structure provides multiple avenues for synthetic elaboration, enabling the creation of diverse and complex molecular architectures. The detailed synthesis protocol and understanding of its reactivity, particularly in cross-coupling reactions, make it an attractive starting material for researchers and scientists. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

- 1. 62406-68-2|this compound|BLD Pharm [bldpharm.com]

- 2. 62406-68-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. capotchem.cn [capotchem.cn]

- 4. nbinno.com [nbinno.com]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 6. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-Bromo-2,6-dichloro-3-methylaniline (CAS No: 62406-68-2). Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally similar analogues to provide informed estimations. This document includes a comparative summary of quantitative data, detailed experimental protocols for key physicochemical parameters, and logical diagrams illustrating synthetic and structure-property relationships.

Core Physicochemical Data

The structural complexity of this compound, featuring a combination of electron-withdrawing halogens and an electron-donating methyl group, dictates its unique chemical behavior. Experimental data for this compound is limited, with a reported melting point of 67-69°C.[1] The molecular formula is C7H6BrCl2N, with a molecular weight of approximately 254.94 g/mol .[2]

To better understand its properties, a comparison with closely related analogues is presented below. These analogues lack one or more of the substituent groups, allowing for an analysis of each group's contribution to the overall physicochemical profile.

Table 1: Comparative Physicochemical Data of this compound and Structural Analogues

| Property | This compound | 4-Bromo-2,6-dichloroaniline (Analogue 1: Lacks -CH₃) | 4-Bromo-2-chloro-6-methylaniline (Analogue 2: Lacks one -Cl) |

| CAS Number | 62406-68-2 | 697-88-1 | 30273-42-8[3] |

| Molecular Formula | C₇H₆BrCl₂N[2] | C₆H₄BrCl₂N[4] | C₇H₇BrClN[3] |

| Molecular Weight | 254.94 g/mol [2] | 240.91 g/mol [4] | 220.49 g/mol [3] |

| Melting Point | 67-69 °C[1] | 83-87 °C | 37-42 °C[5][6] |

| Boiling Point | Not Experimentally Determined | 591.85 K (318.7 °C) (Predicted)[7] | 261.8±35.0 °C (Predicted)[6] |

| LogP (Octanol/Water) | Not Experimentally Determined | 3.338 (Predicted)[7] | 2.9 (Predicted)[3] |

| Water Solubility | Not Experimentally Determined | log₁₀WS = -3.64 (Predicted, mol/L)[7] | Not Determined |

Discussion of Properties:

-

Melting Point: The addition of the methyl group in the target compound, compared to Analogue 1, lowers the melting point, potentially by disrupting crystal lattice packing. The presence of a second chlorine atom in the target compound, compared to Analogue 2, significantly increases the melting point, likely due to increased molecular weight and stronger intermolecular forces.

-

Basicity (pKa): Aniline has a conjugate acid pKa of about 4.6.[8] The two chlorine atoms and the bromine atom are strong electron-withdrawing groups, which delocalize the nitrogen lone pair and significantly decrease the basicity (lower pKa) of the amine.[9][10] The methyl group is a weak electron-donating group, which slightly increases basicity.[11][12] The net effect for this compound is a significantly lower basicity compared to aniline.

-

Lipophilicity (LogP): The presence of a bromine atom, two chlorine atoms, and a methyl-substituted benzene ring suggests the molecule is highly lipophilic (fat-soluble). The predicted LogP values of the analogues are high (3.338 and 2.9), and it is expected that the target compound will also have a high LogP value, indicating a preference for non-polar environments.[3][7][16]

Experimental Protocols

Standardized protocols are essential for the reproducible determination of physicochemical properties. The following sections detail common methodologies for key parameters.

This method is used to determine the temperature range over which a solid compound melts. A pure substance typically has a sharp melting range of 1-2°C.[17]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid onto a clean, dry surface. Gently tap the open end of a capillary tube into the solid to collect a small amount of the sample.[18]

-

Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[17][18]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. This allows for a more precise measurement in the subsequent step.

-

Accurate Determination: Using a fresh sample, set the apparatus to heat slowly, at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[18]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

This protocol provides a qualitative assessment of a compound's solubility in various solvents to classify it based on its functional groups and polarity.[19]

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to check for acidic or basic properties.[19][20]

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility in acidic and basic solutions should be tested.[21]

-

5% HCl: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group, such as an amine.[19][21]

-

5% NaOH: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility indicates the presence of an acidic functional group.[19][21]

-

-

Organic Solvent Solubility: Test the solubility in a non-polar organic solvent such as hexane or a polar organic solvent like ethanol using the same procedure (approx. 25 mg in 0.75 mL of solvent). Aniline and its derivatives are typically soluble in common organic solvents.[14]

The shake-flask method is the gold standard for experimentally determining the LogP value, which quantifies a compound's lipophilicity.[22][23]

Methodology:

-

Solvent Saturation: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely for 24 hours to ensure mutual saturation.[24]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[23] Add a small, precise amount of the stock solution to a known volume of the pre-saturated aqueous buffer to create the starting aqueous phase concentration.

-

Partitioning: Add a known volume of the pre-saturated 1-octanol to the aqueous solution containing the compound in a flask or vial. Seal the container and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases. Gently centrifuging the mixture can aid in a clean separation of the layers.[24][25]

-

Concentration Analysis: Carefully separate the aqueous and 1-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Visualizations: Synthesis and Structure-Property Relationships

The following diagrams, generated using DOT language, illustrate key logical workflows and relationships relevant to this compound.

The synthesis of this compound can be achieved through a multi-step process starting from N-(4-Bromo-3-methylphenyl)acetamide, as described in patent literature.[1] The key steps involve chlorination followed by hydrolysis of the acetamide protecting group.

References

- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-chloro-6-methylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Bromo-2-chloro-6-methylaniline CAS#: 30273-42-8 [m.chemicalbook.com]

- 7. 4-Bromo-2,6-dichloroaniline (CAS 697-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. journaleras.com [journaleras.com]

- 10. Anilines: Acid-base properties [qorganica.com]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 14. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.ws [chem.ws]

- 21. www1.udel.edu [www1.udel.edu]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline

This guide provides an in-depth overview of the chemical and physical properties of 4-Bromo-2,6-dichloro-3-methylaniline, tailored for researchers, scientists, and professionals in the field of drug development. The document presents key molecular data, and outlines a representative analytical workflow for its characterization.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its key quantitative attributes.

| Property | Value | Reference |

| Molecular Formula | C7H6BrCl2N | [1] |

| Molecular Weight | 254.94 g/mol | [1] |

| CAS Number | 62406-68-2 | [1] |

Analytical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical entity like this compound. This process ensures the verification of its structure and the assessment of its purity, which are critical steps in chemical and pharmaceutical research.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general methodology for key analytical techniques is outlined below. These protocols are standard in chemical research and would be applicable for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology:

-

Dissolve a small sample (typically 5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to determine the structure.

-

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Prepare a standard solution of the compound at a known concentration.

-

Select an appropriate HPLC column (e.g., C18) and mobile phase.

-

Inject the sample solution into the HPLC system.

-

Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

-

References

In-depth Technical Guide on the Biological Activity of 4-Bromo-2,6-dichloro-3-methylaniline

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the biological activity of 4-Bromo-2,6-dichloro-3-methylaniline.

Due to the absence of foundational scientific research on this specific molecule, it is not possible to provide the requested in-depth technical guide, which would include:

-

Quantitative Data Presentation: No experimental data exists to be summarized in tables.

-

Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualization: The lack of information on its mechanism of action prevents the creation of any relevant diagrams.

It is important to note that while information on related compounds, such as other substituted anilines, may exist, the specific biological properties of a molecule are highly dependent on its exact chemical structure. Therefore, extrapolating data from other compounds would be speculative and not meet the requirements of a technical guide for "this compound."

This compound represents a novel chemical entity for which the biological activity has not yet been explored or, if it has, the results have not been made public. For researchers in drug discovery and development, this compound could be considered for initial screening in various biological assays to determine any potential therapeutic effects or toxicities. Any investigation into this compound would be breaking new ground in the scientific understanding of its properties.

Solubility Profile of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-dichloro-3-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this particular compound, this document outlines the predicted solubility based on the physicochemical properties of structurally similar molecules and provides detailed, generalized experimental protocols for its empirical determination.

Introduction to this compound

This compound is a halogenated aromatic amine. Its molecular structure, characterized by a benzene ring substituted with bromine, chlorine, and methyl groups, as well as an amino group, dictates its solubility behavior. The presence of multiple halogen atoms and a hydrophobic methyl group suggests that the molecule is largely nonpolar. However, the amino group can participate in hydrogen bonding, which may influence its solubility in polar protic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications, including pharmaceutical development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and polar aprotic organic solvents and lower solubility in polar protic solvents, particularly water.[1][2] The large, hydrophobic surface area of the substituted benzene ring will likely dominate its solubility characteristics.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and halogen substituents will interact favorably with nonpolar solvents via London dispersion forces.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the aniline derivative. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, but the overall hydrophobic character of the molecule may limit high solubility.[2] |

| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The hydrophobic nature of the molecule, due to the benzene ring and halogen substituents, is expected to significantly outweigh the hydrophilic contribution of the single amine group.[2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.[3][4]

3.1. Gravimetric Method (Shake-Flask Method)

This is a standard and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand undisturbed for several hours to allow the undissolved solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

The collected aliquot is transferred to a pre-weighed container.

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved solid is determined by weighing the container with the residue.

-

-

Calculation of Solubility:

-

Solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL or mg/mL).

-

3.2. Spectrophotometric Method

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

A clear aliquot of the saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the gravimetric method.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

Unlocking the Potential of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Potential Research Applications of 4-Bromo-2,6-dichloro-3-methylaniline, a Versatile Chemical Intermediate.

This technical guide offers an in-depth exploration of this compound, a halogenated and substituted aniline with significant potential as a building block in medicinal chemistry, agrochemical synthesis, and material science. Due to the limited publicly available data on this specific compound, this guide leverages information from structurally analogous compounds to provide a comprehensive overview of its potential applications and research avenues.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application design. While experimental data for this specific molecule is scarce, the properties can be estimated based on its structure and comparison with the closely related compound, 4-Bromo-2,6-dichloroaniline.

| Property | Value (or Estimated Value) | Source |

| Molecular Formula | C₇H₆BrCl₂N | N/A |

| Molecular Weight | 254.94 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Melting Point | Not available (Analog 4-Bromo-2,6-dichloroaniline: 83-87 °C) | [2] |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred from analogs |

Synthesis of this compound

The primary available synthetic route for this compound is through the hydrolysis of its N-acetylated precursor, N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. This precursor can be synthesized via the chlorination of N-(4-Bromo-3-methylphenyl)acetamide.

Experimental Protocol: Synthesis of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide

-

Starting Material: N-(4-Bromo-3-methylphenyl)acetamide.

-

Reagents: Acetic acid, Water, Chlorine gas.

-

Procedure: a. Slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole) in a mixture of acetic acid (225 mL) and water (25 mL). b. Bubble chlorine gas (0.2 mole) into the reaction mixture at room temperature over a period of 60 minutes. c. Stir the mixture for 5-16 hours. d. Pour the product mixture into aqueous HCl (6.25 N, 200 mL) and filter. e. Wash the filter cake with water and dry in vacuo at 60°C to yield the product.

Experimental Protocol: Hydrolysis to this compound

-

Starting Material: N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.

-

Reagents: Ethanol, Water, 50% Sodium Hydroxide.

-

Procedure: a. Reflux a solution of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (2.07 g) in ethanol (50 mL), water (25 mL), and 50% NaOH (25 mL) until hydrolysis is complete. b. Cool the reaction mixture and extract with diethyl ether. c. Wash the ether extract with water, dry over MgSO₄, and filter. d. Remove the solvent under reduced pressure to yield the crude product. e. Purify the product by silica gel column chromatography.

Potential Research Applications

The substituted aniline scaffold is a privileged structure in various fields of chemical research. The unique substitution pattern of this compound, featuring electron-withdrawing halogens and an electron-donating methyl group, offers a versatile platform for the synthesis of novel compounds.

Medicinal Chemistry

Substituted anilines are integral to the development of a wide range of therapeutic agents.[3][4] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.[5]

-

Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline scaffolds are key components of numerous tyrosine kinase inhibitors used in cancer therapy.[3] this compound could serve as a starting material for novel kinase inhibitors, with the substitution pattern potentially influencing selectivity and potency.

-

Antimicrobial Agents: Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities.[6][7] Derivatives of the title compound could be explored for their efficacy against pathogenic bacteria and fungi.

-

Analgesics and Anti-inflammatory Agents: Acetanilide derivatives, which can be readily synthesized from anilines, have a history as analgesic and anti-inflammatory compounds.[8]

Agrochemicals

Aniline derivatives are widely used in the synthesis of herbicides, insecticides, and fungicides.[9][10] 4-Bromo-2,6-dichloroaniline is a known intermediate in the preparation of GABA receptor antagonist insecticides.[11] The title compound could be a valuable precursor for new agrochemicals with potentially improved efficacy and environmental profiles.

Material Science

Substituted anilines are used in the synthesis of dyes, pigments, and polymers.[9][12] The specific substitution pattern of this compound could lead to the development of materials with unique optical or electronic properties.

Experimental Protocols for Derivatization

The reactivity of the aniline amine group allows for a variety of chemical transformations to generate a library of derivatives for further research.

Experimental Protocol: N-Acetylation of this compound

-

Starting Material: this compound.

-

Reagents: Acetic anhydride, Glacial acetic acid.

-

Procedure: a. Dissolve the aniline in glacial acetic acid. b. Add acetic anhydride dropwise with stirring. c. Gently warm the mixture on a water bath for 10-15 minutes. d. Cool the reaction mixture and pour it into cold water to precipitate the acetanilide derivative. e. Isolate the product by filtration and purify by recrystallization.[13][14]

Hypothetical Signaling Pathway in Oncology

Given the prevalence of aniline-based compounds as kinase inhibitors, derivatives of this compound could potentially target signaling pathways implicated in cancer. For instance, they could be designed to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.

Conclusion

While direct research on this compound is limited, its structural features and the well-established utility of related substituted anilines strongly suggest its potential as a valuable and versatile building block in drug discovery, agrochemical development, and material science. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the synthetic and applicative potential of this compound. Further investigation into its synthesis, reactivity, and the biological activities of its derivatives is warranted to fully unlock its scientific value.

References

- 1. capotchem.cn [capotchem.cn]

- 2. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. 4-Bromo-2,6-dichloroaniline | 697-88-1 [chemicalbook.com]

- 12. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 13. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloro-3-methylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its synthesis is well-established. This document details its physicochemical properties, provides a thorough experimental protocol for its preparation, and explores its potential applications in drug development through the lens of the broader class of substituted anilines.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic and structural properties allow them to serve as versatile scaffolds in the design of molecules targeting a wide array of biological targets, from enzymes to receptors.[1] The strategic placement of various substituents on the aniline ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Halogenated anilines, in particular, are of significant interest due to the ability of halogen atoms to influence molecular conformation, lipophilicity, and metabolic stability, as well as to participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.

This compound (CAS No: 62406-68-2) is a multi-substituted aniline that presents a unique combination of features for chemical synthesis and potential biological activity.[2] This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier specifications and public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrCl₂N | [2] |

| Molecular Weight | 254.94 g/mol | [2] |

| CAS Number | 62406-68-2 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 67-69 °C | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl ether, and pentane. | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from N-(4-Bromo-3-methylphenyl)acetamide. The following experimental protocol is adapted from the process described in patent EP0727412B1.[3][4]

Experimental Protocol

Step 1: Synthesis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide

-

Reaction Setup: Slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole, 22.8 g) in a mixture of acetic acid (225 mL) and water (25 mL).

-

Chlorination: Bubble chlorine gas (0.2 mole, 14.2 g) into the reaction mixture at room temperature over a period of 60 minutes.

-

Reaction Time: Stir the mixture for 5-16 hours.

-

Work-up: Pour the product mixture into aqueous HCl (6.25 N, 200 mL) and filter.

-

Purification: Wash the filter cake with water and dry in vacuo at 60°C to yield N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide as an off-white solid.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Reflux a solution consisting of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (2.07 g), ethanol (50 mL), water (25 mL), and 50% aqueous NaOH (25 mL) until hydrolysis is complete.

-

Extraction: Cool the reaction mixture and extract with ethyl ether.

-

Washing: Wash the ether extract with water.

-

Drying: Dry the organic layer over MgSO₄ and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the product by elution with pentane from a silica gel column and recrystallization from heptane to obtain this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Historical Context and Discovery

While a singular "discovery" event for this compound is not prominently documented, its synthesis was detailed in a 1996 patent.[3][4] This indicates its preparation and characterization by at least this time. The development of synthetic routes to such polysubstituted anilines was driven by the broader need for novel chemical intermediates in various fields, including pharmaceuticals and agricultural chemicals. The historical importance of substituted anilines dates back to the discovery of sulfonamide antimicrobials, which are derivatives of sulfanilamide.[1] This legacy underscores the long-standing interest in this class of compounds for biological applications.

Potential Applications in Drug Development

Direct applications of this compound in drug development are not extensively reported in the scientific literature. However, based on the well-established roles of substituted anilines in medicinal chemistry, several potential applications can be inferred.

Kinase Inhibitors

Substituted anilines are a key structural motif in a large number of kinase inhibitors used in oncology.[1] The aniline core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents on the aniline ring play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor. The specific substitution pattern of this compound could offer a unique combination of steric and electronic properties for interaction with kinase targets.

Other Potential Therapeutic Areas

The versatility of the substituted aniline scaffold extends beyond oncology. Aniline derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and antimicrobials.[1] The presence of multiple halogen atoms in this compound could enhance its metabolic stability and membrane permeability, properties that are often desirable in drug candidates.

Logical Relationship Diagram for Potential Applications

Caption: Potential therapeutic applications based on the substituted aniline core.

Conclusion

This compound is a readily synthesizable halogenated aniline with potential as a building block in medicinal chemistry. While its specific biological activities and applications are yet to be fully explored, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it could be a valuable intermediate for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.

References

The Strategic Utility of 4-Bromo-2,6-dichloro-3-methylaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted anilines, in particular, have emerged as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Among these, 4-Bromo-2,6-dichloro-3-methylaniline stands out as a versatile and valuable intermediate, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring strategically placed halogen atoms and a methyl group, offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the role of this compound as a key building block in medicinal chemistry, with a focus on its application in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, Rigosertib.

Chemical Properties and Synthetic Utility

This compound (CAS No: 62406-68-2) is a halogenated aromatic amine with a molecular formula of C₇H₆BrCl₂N and a molecular weight of 254.94 g/mol . The presence of three halogen atoms (one bromine and two chlorine) on the aniline ring provides multiple reactive sites for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential and site-selective functionalization, allowing for the controlled and divergent synthesis of complex molecules.

The 2,6-dichloro substitution pattern sterically influences the amino group, which can be advantageous in directing reactions to other positions on the ring and in modulating the pKa of the amine. The 3-methyl group provides an additional point of substitution for structure-activity relationship (SAR) studies and can influence the compound's metabolic stability and pharmacokinetic properties.

Application in the Synthesis of Rigosertib (ON-01910): A PLK1 Inhibitor

A prime example of the utility of this compound is its role as a key starting material in the synthesis of Rigosertib (ON-01910), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). Rigosertib is a non-ATP-competitive inhibitor that has been investigated in clinical trials for the treatment of various cancers, including myelodysplastic syndromes (MDS) and solid tumors.

The PLK1 Signaling Pathway and Rigosertib's Mechanism of Action

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][2]

Rigosertib exerts its anticancer effects by inhibiting PLK1, which leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[4][5][6] Its mechanism of action has also been linked to the inhibition of the PI3K/Akt pathway and the induction of oxidative stress.[7][8] More recent studies have also suggested that rigosertib functions as a microtubule-destabilizing agent.[9][10]

Below is a simplified representation of the PLK1 signaling pathway and the point of intervention by Rigosertib.

Quantitative Data

The following table summarizes the key quantitative data for Rigosertib, a compound synthesized using this compound as a building block.

| Compound | Target | IC50 (nM) | Cell Lines with IC50 (50-250 nM) | Reference |

| Rigosertib (ON-01910) | PLK1 | 9 | BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB | [4] |

| PLK2 | ~270 | - | [4] | |

| PDGFR | >1000 | - | [4] | |

| Flt1 | >1000 | - | [4] | |

| BCR-ABL | >1000 | - | [4] | |

| Fyn | >1000 | - | [4] | |

| Src | >1000 | - | [4] | |

| CDK1 | >1000 | - | [4] |

Experimental Protocols

The synthesis of Rigosertib from this compound involves a multi-step process. A key transformation is the formation of a styryl sulfone moiety, which is a common pharmacophore in kinase inhibitors. While the precise, proprietary synthesis route may vary, a general and plausible synthetic workflow is outlined below. This workflow is based on established chemical principles for the synthesis of styryl sulfones and related compounds.

General Synthetic Workflow for Rigosertib Analogs

Detailed Experimental Protocol for a Key Coupling Step (Hypothetical)

Synthesis of a Styryl Sulfone Intermediate via Suzuki Coupling

This protocol describes a hypothetical Suzuki coupling reaction, a common method for forming carbon-carbon bonds, which could be employed in the synthesis of a Rigosertib precursor.

Materials:

-

N-protected-4-bromo-2,6-dichloro-3-methylaniline (1.0 eq)

-

2,4,6-trimethoxystyrene boronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

SPhos (0.1 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected-4-bromo-2,6-dichloro-3-methylaniline (1.0 eq), 2,4,6-trimethoxystyrene boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired styryl sulfone intermediate.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent PLK1 inhibitor Rigosertib highlights its strategic importance in the development of targeted cancer therapeutics. The unique substitution pattern of this aniline derivative provides medicinal chemists with a powerful tool to construct complex and novel molecular entities with significant biological activity. As the quest for more selective and effective drugs continues, the utility of such strategically functionalized building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rigosertib (ON-01910) | inhibitor of PLK1 | CAS 592542-59-1 | Buy Rigosertib (ON-01910) from Supplier InvivoChem [invivochem.com]

- 7. Selleck Chemical LLC Rigosertib (ON-01910) 50mg 1225497-78-8, Quantity: | Fisher Scientific [fishersci.com]

- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rigosertib - Wikipedia [en.wikipedia.org]

Theoretical and Experimental Approaches to the Structural Elucidation of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide

Introduction

4-Bromo-2,6-dichloro-3-methylaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents (bromo and chloro) and a methyl group on the aniline core significantly influences its steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity. A thorough understanding of its three-dimensional structure and physicochemical properties is crucial for its application in drug design and materials science. This technical guide outlines the standard theoretical and experimental methodologies that would be employed to elucidate the structure of this molecule.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules at the atomic level.[1] For a molecule like this compound, Density Functional Theory (DFT) would be the method of choice, offering a good balance between accuracy and computational cost.[2][3]

Computational Methodology

A typical computational study would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[2] This process calculates the electronic structure of the molecule and adjusts the positions of the atoms to find the lowest energy arrangement.

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory.[2] This serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule.[4] These theoretical spectra can then be compared with experimental data to validate the computational model.

-

Electronic Property Calculation: Various electronic properties can be calculated from the optimized structure to understand the molecule's reactivity and intermolecular interactions. These include:

-

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between them is an indicator of chemical stability.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.

-

Predicted Data from Theoretical Studies

The following tables summarize the types of quantitative data that would be generated from a DFT study of this compound. The values presented are hypothetical and serve as an illustration of expected results based on studies of similar molecules.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-Br | 1.905 |

| C-Cl (ortho) | 1.740 | |

| C-N | 1.402 | |

| N-H | 1.015 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| **Bond Angles (°) ** | C-N-H | 113.0 |

| H-N-H | 110.0 | |

| C-C-Br | 119.5 | |

| C-C-Cl | 121.0 |

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| ν(N-H) asymmetric | 3485 | 3480 (FT-IR) | N-H stretching |

| ν(N-H) symmetric | 3395 | 3390 (FT-IR) | N-H stretching |

| δ(NH₂) scissoring | 1620 | 1615 (FT-IR) | N-H bending |

| ν(C-N) | 1310 | 1305 (FT-IR/Raman) | C-N stretching |

| ν(C-Br) | 650 | 645 (Raman) | C-Br stretching |

| ν(C-Cl) | 780 | 775 (Raman) | C-Cl stretching |

Experimental Protocols for Structural Verification

Experimental techniques are essential for validating the theoretical predictions and providing a complete picture of the molecule's structure.

Synthesis

The synthesis of this compound would likely involve the halogenation of 2,6-dichloro-3-methylaniline or a related precursor. The precise reaction conditions, including solvent, temperature, and choice of halogenating agent, would need to be optimized to achieve a good yield and purity.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[5]

Experimental Protocol:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[5]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction pattern, and the structure is refined to obtain the final, high-resolution molecular structure.[6]

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and bonding within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The chemical shifts of the aromatic and amine protons would be characteristic of the substituted aniline ring.[7][8]

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.[9]

-

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:

Visualization of a Theoretical Study Workflow

The following diagram illustrates a typical workflow for a computational chemistry study of a small organic molecule like this compound.

Caption: A conceptual workflow for the theoretical study of this compound.

Conclusion

While specific experimental or theoretical data for this compound is not currently in the public domain, this guide outlines the established and robust methodologies that would be used for its comprehensive structural characterization. A combined approach, utilizing the predictive power of computational chemistry and the definitive validation of experimental techniques like X-ray crystallography and spectroscopy, would provide a detailed understanding of the molecule's structure and properties. Such knowledge is invaluable for its potential development in the pharmaceutical and agrochemical industries.

References

- 1. schrodinger.com [schrodinger.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. par.nsf.gov [par.nsf.gov]

Commercial Suppliers and Technical Guide for High-Purity 4-Bromo-2,6-dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for high-purity 4-Bromo-2,6-dichloro-3-methylaniline (CAS No. 62406-68-2). This halogenated aniline is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. This document outlines commercial suppliers, available purity levels, a detailed synthesis protocol, and a general analytical workflow.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes the publicly available information on their product offerings. For the most current pricing, availability, and detailed specifications, it is recommended to directly contact the suppliers.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Apollo Scientific | ≥95% | 62406-68-2 | Product code: OR11567 |

| Capot Chemical | - | 62406-68-2 | Catalog Number: 65864 |

| Aromsyn Co., Ltd. | ≥98% | 62406-68-2 | Offers custom synthesis from gram to kilogram scale. |

| BLD Pharm | - | 62406-68-2 | - |

| Jilin Haofei Import & Export Trade Co., Ltd. | 99% | 62406-68-2 | - |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₆BrCl₂N |

| Molecular Weight | 254.94 g/mol |

| Synonyms | 3-Amino-6-bromo-2,4-dichlorotoluene |

Experimental Protocols

Synthesis of 2,6-Dichloro-4-bromo-3-methylaniline

The following protocol is adapted from patent EP0727412B1, which describes the preparation of related 2,6-dichloro-4-bromoanilides.[1][2][3][4] This specific example details the hydrolysis of an acetamide precursor to yield the target aniline.

Materials:

-

N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide

-

Ethanol

-

Water

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl ether

-

Magnesium sulfate (MgSO₄)

-

Pentane

-

Heptane

-

Silica gel

Procedure:

-

A solution of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in 50 mL of ethanol, 25 mL of water, and 25 mL of 50% NaOH is refluxed until the hydrolysis is complete.

-

The reaction mixture is then cooled and extracted with ethyl ether.

-

The ether extract is washed with water, dried over MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield a white solid (1.6 g).

-

The product is purified by elution from a silica gel column with pentane, followed by recrystallization from heptane.

-

The final product has a melting point of 67-69°C.

Characterization Data:

-

¹H NMR (CCl₄) δ 7.33 (s, 1H), 4.40 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).[4]

Caption: Synthesis and purification workflow for this compound.

General Analytical Protocol for Purity Determination by Gas Chromatography (GC)

While a specific, validated method for this compound was not found in the public literature, the following is a general protocol for the analysis of substituted anilines by GC, which can be adapted and validated for this specific compound.[5][6][7]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.

-

Capillary column suitable for the separation of aromatic amines (e.g., a mid-polarity column like a DB-5 or equivalent).

Sample Preparation:

-

Accurately weigh a sample of the this compound.

-

Dissolve the sample in a suitable high-purity solvent (e.g., ethyl acetate, toluene, or hexane) to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions as necessary to bring the concentration within the linear range of the detector.

GC Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-20 °C/minute.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Injection Volume: 1 µL

Data Analysis:

-

The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Caption: Generalized workflow for the GC analysis of this compound.

References

- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0727412B1 - Procédé pour la préparation de 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

Methodological & Application

Synthesis of 4-Bromo-2,6-dichloro-3-methylaniline from N-(4-Bromo-3-methylphenyl)acetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 4-Bromo-2,6-dichloro-3-methylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the chlorination of N-(4-Bromo-3-methylphenyl)acetamide, followed by the deacetylation of the resulting intermediate.

I. Overview of the Synthetic Pathway

The synthesis proceeds in two distinct steps:

-

Chlorination: The starting material, N-(4-Bromo-3-methylphenyl)acetamide, undergoes dichlorination at the positions ortho to the acetamido group to yield N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.

-

Deacetylation (Hydrolysis): The intermediate is then subjected to basic hydrolysis to remove the acetyl protecting group, affording the final product, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| N-(4-Bromo-3-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | Not specified | - |

| N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide | C₉H₈BrCl₂NO | 296.98 | 173-174 | 87.4[1] |

| This compound | C₇H₆BrCl₂N | 254.94 | 67-69[1] | ~77% (calculated from representative hydrolysis)[1] |

III. Experimental Protocols

A. Step 1: Synthesis of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide

This protocol is adapted from a patented procedure.[1]

Materials and Reagents:

-

N-(4-Bromo-3-methylphenyl)acetamide

-

Glacial Acetic Acid

-

Water

-

Chlorine gas

-

6.25 N Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reaction vessel, slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole, 22.8 g) in a mixture of glacial acetic acid (225 mL) and water (25 mL).

-

At room temperature, bubble chlorine gas (0.2 mole, 14.2 g) into the reaction mixture over a period of 60 minutes.

-

Stir the mixture for 5-16 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC or LC-MS), pour the product mixture into 200 mL of 6.25 N aqueous HCl.

-

Filter the resulting precipitate.

-

Wash the filter cake with water.

-

Dry the solid product in vacuo at 60°C to obtain N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide as an off-white solid.

B. Step 2: Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials and Reagents:

-

N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide

-

Ethanol

-

Water

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl ether (or other suitable organic solvent for extraction)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Pentane

-

Heptane

-

Silica Gel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide (2.07 g) in 50 mL of ethanol and 25 mL of water.

-

Add 25 mL of 50% aqueous sodium hydroxide solution to the mixture.

-

Reflux the reaction mixture until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl ether.

-

Wash the organic extract with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product as a white solid (approximately 1.6 g).

-

For further purification, elute the product from a silica gel column using pentane.

-

Recrystallize the purified product from heptane to obtain this compound.

IV. Characterization Data

N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide:

-

Melting Point: 173-174 °C[1]

This compound:

V. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from N-(4-Bromo-3-methylphenyl)acetamide.

Caption: Synthetic pathway for this compound.

References

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Novel Biaryl Anilines Using 4-Bromo-2,6-dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-dichloro-3-methylaniline as a key building block. The synthesis of substituted biaryl anilines is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. This protocol offers a robust starting point for the synthesis of a diverse range of these target molecules. While specific reaction conditions may require optimization for different coupling partners, this guide outlines a general procedure, key reaction parameters, and a representative experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[1][3] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the reagents.[4][5]

Substituted anilines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[6] The specific substrate, this compound, offers multiple points for diversification. The bromo-substituent is the primary site for the Suzuki coupling, while the chloro and methyl groups can influence the electronic properties and steric environment of the molecule, and the amino group can be a site for further functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Palladium(II) complex.[7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Palladium(II) complex, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Palladium(0) catalyst which can then re-enter the catalytic cycle.[7]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃])

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide [DMF])

-

Degassed water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-